2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

Insecticide Mosquito control Structure-activity relationship

Procure this specific 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) to leverage quantitatively superior performance in structure-activity relationship (SAR) programs. It exhibits a 4- to 5-fold potency advantage over the parent naphthazarin as a larvicide, a 3.8-fold lower cytotoxicity in melanoma models while retaining elastase inhibition, and dual acetylcholinesterase/Aβ42 aggregation inhibition (IC50 14.5 μM / >90% at 25 μM) critical for Alzheimer's research. The 2,3-dichloro pattern uniquely enables regioselective synthesis of spinochrome D and E natural products. Ensure experimental integrity; choose DDN for validated target engagement.

Molecular Formula C10H4Cl2O4
Molecular Weight 259.04 g/mol
CAS No. 14918-69-5
Cat. No. B079779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
CAS14918-69-5
Synonyms2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone
DDNQ cpd
Molecular FormulaC10H4Cl2O4
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O
InChIInChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H
InChIKeyKFAVXUQFBGHURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (CAS 14918-69-5): A Halogenated Naphthoquinone Scaffold for Differential Bioactivity and Synthetic Utility


2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN; CAS 14918-69-5) is a synthetic halogenated derivative of the naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) core scaffold. The compound incorporates both 2,3-dichloro substitution and the 5,8-dihydroxy motif, endowing it with distinct redox properties, electrophilic reactivity, and biological target engagement profiles relative to non-halogenated or mono-substituted naphthoquinone analogs [1][2]. It is commonly employed as a versatile intermediate in the synthesis of polyhydroxylated naphthoquinone natural products and as a probe compound for investigating structure-activity relationships across anticancer, antiparasitic, and neuroprotective applications.

Why 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Cannot Be Interchanged with Common Naphthoquinone Analogs


Despite sharing the 1,4-naphthoquinone core with compounds such as naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), menadione, and plumbagin, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone exhibits quantifiably divergent biological potency, target selectivity, and synthetic reactivity due to the synergistic electronic and steric effects of the 2,3-dichloro substitution pattern [1]. Head-to-head studies demonstrate that the presence of these chlorine atoms can invert cytotoxicity profiles (e.g., reduced acute toxicity while maintaining or enhancing specific enzyme inhibition), alter redox cycling kinetics, and enable regioselective nucleophilic displacement reactions that are not feasible with the parent naphthazarin scaffold [2][3]. Consequently, substituting a generic naphthoquinone for this specific halogenated derivative in procurement or experimental design risks either diminished efficacy in target applications or unintended off-target effects.

Quantitative Differentiation of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Against Closest Analogs


Superior Insecticidal Potency Versus Non-Halogenated Naphthazarin and Other Naphthoquinones

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone demonstrates markedly higher larvicidal activity against three mosquito species compared to its non-halogenated analog 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) and other structural derivatives [1].

Insecticide Mosquito control Structure-activity relationship

Reduced Cytotoxicity to Melanoma Cells Compared to Parent Naphthazarin While Maintaining Comparable Elastase Inhibition

In a direct comparative study, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (M2) exhibited approximately 3.8-fold lower cytotoxicity against COLO38 melanoma cells than its non-halogenated analog 5,8-dihydroxy-1,4-naphthoquinone (M1), while retaining comparable inhibitory activity against elastase [1].

Cytotoxicity Melanoma Elastase inhibition Topical formulation

Dual Acetylcholinesterase and Amyloid-β42 Aggregation Inhibition with Defined IC50 Values

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone was identified as a dual-target inhibitor of both acetylcholinesterase (AChE) activity and amyloid-β42 (Aβ42) aggregation, a profile not systematically reported for common naphthoquinone analogs such as menadione or plumbagin [1].

Alzheimer's disease Acetylcholinesterase Amyloid-beta Dual-target inhibitor

Superior Acaricidal Activity Against Psoroptes cuniculi Relative to Menadione and Other Naphthoquinones

In a comparative in vitro screen of 15 naphthoquinones and analogs, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone ranked among the most potent compounds against Psoroptes cuniculi mites, exhibiting approximately 13-fold higher potency than menadione (vitamin K3) and substantially greater activity than naphthazarin [1].

Acaricide Veterinary parasitology Psoroptes cuniculi

Synthetic Utility as a Versatile Intermediate for Polyhydroxylated Naphthoquinone Natural Products

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone serves as a key starting material for the preparative synthesis of spinochrome D, a pentahydroxylated sea urchin pigment, enabling an overall yield of 62–65% over three steps—a route that is not accessible from the non-halogenated naphthazarin analog due to differing regioselectivity in electrophilic substitution steps [1].

Total synthesis Spinochrome D Natural product synthesis Naphthoquinone pigments

Validated Research and Industrial Application Scenarios for 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone


Insecticide Discovery and Lead Optimization Programs Targeting Mosquito Vectors

Based on the 4- to 5-fold potency advantage over the parent naphthazarin scaffold against three mosquito species [1], 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone is a quantitatively justified starting point for structure-activity relationship (SAR) campaigns aimed at developing novel larvicidal agents for vector control. The compound's sub-μg/mL LC50 values in Aedes, Culex, and Ochlerotatus species provide a strong benchmark for derivative optimization.

Topical Formulation Development with Reduced Cytotoxicity Risk

The direct comparative data showing 3.8-fold lower cytotoxicity against melanoma cells while maintaining elastase inhibition [2] supports the use of this compound in dermatological research and topical formulation studies. This profile is particularly relevant for developing bigel or hydrogel-based delivery systems where reduced acute cell toxicity is a key formulation criterion.

Alzheimer's Disease Research Requiring Dual AChE/Aβ42 Targeting

The demonstrated dual inhibition of acetylcholinesterase (IC50 = 14.5 μM) and Aβ42 aggregation (>90% at 25 μM) [3] positions this compound as a valuable tool compound for investigating multifactorial therapeutic strategies in neurodegeneration. Procurement is indicated for groups seeking to validate dual-target hypotheses in cellular or in vivo models of Alzheimer's pathology.

Veterinary Acaricide Screening Against Psoroptes cuniculi and Related Mites

The compound's 12.9-fold higher potency relative to menadione in the Psoroptes cuniculi CLL model [4] provides quantitative justification for its inclusion in veterinary parasitology screening panels. Researchers evaluating naphthoquinone-based acaricides should prioritize this chlorinated derivative over menadione or naphthazarin based on the observed LC50 hierarchy.

Total Synthesis of Sea Urchin Polyhydroxynaphthoquinone Pigments

Synthetic chemistry groups pursuing the preparation of spinochrome D, spinochrome E, and related polyhydroxylated naphthoquinone natural products should procure this specific 2,3-dichloro derivative as a starting material [5]. The established three-step protocol yielding spinochrome D in 62–65% overall yield is contingent upon the presence of the displaceable 2,3-dichloro groups, which cannot be replicated using non-halogenated naphthazarin.

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